molecular formula C22H30N2O3S B5192546 1-(5-Tert-butyl-2-ethoxybenzenesulfonyl)-4-phenylpiperazine

1-(5-Tert-butyl-2-ethoxybenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B5192546
M. Wt: 402.6 g/mol
InChI Key: FIPMRMALQJYLTC-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-ethoxybenzenesulfonyl)-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a sulfonyl group derived from 5-tert-butyl-2-ethoxybenzenesulfonyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-4-phenylpiperazine typically involves the reaction of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-2-ethoxybenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring or the phenyl group.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(5-Tert-butyl-2-ethoxybenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-2-methoxybenzenesulfonyl chloride
  • 5-tert-butyl-2-ethoxybenzenesulfonyl chloride

Comparison

1-(5-Tert-butyl-2-ethoxybenzenesulfonyl)-4-phenylpiperazine is unique due to the presence of both a phenyl group and a piperazine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-5-27-20-12-11-18(22(2,3)4)17-21(20)28(25,26)24-15-13-23(14-16-24)19-9-7-6-8-10-19/h6-12,17H,5,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPMRMALQJYLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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